molecular formula C10H14N4O3 B1482954 ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2098121-00-5

ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B1482954
CAS No.: 2098121-00-5
M. Wt: 238.24 g/mol
InChI Key: AEYWOZGFAWESQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar 1,2,3-triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is part of the larger family of click chemistry reactions, which are known for their reliability, regioselectivity, and high yield .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole compounds are diverse. For instance, a series of 1,2,3-triazole hybrids with amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition . The reaction involved N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Scientific Research Applications

Synthetic Pathways and Intermediate Compounds

  • Synthesis of Aldehydes and Pyridazinones : Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones have been synthesized, highlighting the reactivity of these compounds in condensation reactions (Pokhodylo, Shyyka, & Obushak, 2018).

  • Structural Diversity in Coordination Polymers : The positional isomeric effect of compounds like ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is significant in constructing diverse structures of Cd(II) coordination polymers, indicating its role in fine-tuning molecular structures (Cisterna et al., 2018).

  • Chemical Reactions and Mechanisms : Studies on reactions like the ANRORC rearrangement involving similar triazole compounds demonstrate complex reaction pathways, offering insights into the chemistry of such molecules (Ledenyova et al., 2018).

Construction of Complex Molecules

  • Building Blocks for Larger Structures : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a similar compound, serves as a versatile building block for constructing annulated 1,2,3-triazoles, indicating the potential of this compound in similar applications (Pokhodylo et al., 2022).

  • Reactivity in Organocatalysis : The reactivity and catalytic performance of compounds containing triazole structures are important in organocatalysis, suggesting potential applications for this compound in catalytic processes (Wei et al., 2009).

Advanced Applications

  • Coordination Polymers and Frameworks : Research on coordination polymers derived from isomeric 1,2,4-triazole ligands, including those related to this compound, highlights the potential of these compounds in creating novel metal-organic frameworks with distinct properties (Hu et al., 2016).

Future Directions

1,2,3-triazole compounds have shown significant potential in medicinal chemistry due to their broad range of biological activities . Therefore, the development of new 1,2,3-triazole derivatives like ETPC could be a promising direction for future research .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, depending on the specific biochemical pathway. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been shown to induce apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, it can influence gene expression by acting on transcription factors and other regulatory proteins. In normal cells, it may enhance cellular metabolism and promote cell survival under stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress in rodent models . At higher doses, it can induce toxicity, manifesting as liver damage and impaired kidney function . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the detoxification processes and metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in the liver and kidneys, where it exerts its primary effects . Additionally, this compound can cross the blood-brain barrier, making it a potential candidate for neurological applications .

Subcellular Localization

Subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with various enzymes and regulatory proteins . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .

Properties

IUPAC Name

ethyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYWOZGFAWESQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

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